N-cyclohexyl-4-methoxyaniline
CAS No.: 780-02-9
Cat. No.: VC3835216
Molecular Formula: C13H19NO
Molecular Weight: 205.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 780-02-9 |
|---|---|
| Molecular Formula | C13H19NO |
| Molecular Weight | 205.3 g/mol |
| IUPAC Name | N-cyclohexyl-4-methoxyaniline |
| Standard InChI | InChI=1S/C13H19NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3 |
| Standard InChI Key | BCEHDRNCEWCNIW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC2CCCCC2 |
| Canonical SMILES | COC1=CC=C(C=C1)NC2CCCCC2 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Descriptors
The IUPAC name N-(cyclohexylmethyl)-4-methoxyaniline reflects its benzylamine derivative structure, where a cyclohexylmethyl group is attached to the nitrogen of 4-methoxyaniline . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁NO | PubChem |
| Molecular Weight | 219.32 g/mol | PubChem |
| SMILES | COC1=CC=C(C=C1)NCC2CCCCC2 | PubChem |
| InChIKey | ONIQPBNASZSLGS-UHFFFAOYSA-N | PubChem |
The methoxy group at the para position of the aniline ring enhances electron donation, while the bulky cyclohexyl moiety imposes steric constraints that influence reactivity .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits:
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Multiplet signals between δ 1.32–2.51 ppm corresponding to cyclohexyl CH₂ groups .
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Aromatic protons resonating as doublets at δ 6.70–7.53 ppm .
These data align with computational predictions from PubChem’s spectral libraries .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A validated method involves reacting 4-methoxyaniline with cyclohexylmethyl bromide under inert conditions:
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Reagents: 4-Methoxyaniline (2 mmol), cyclohexylmethyl bromide (3 mmol), K₂CO₃ (4 mmol), DMF (10 mL) .
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Workup: Precipitation with diethyl ether yields the product as a yellowish solid (92% purity) .
This protocol emphasizes the importance of anhydrous conditions to prevent hydrolysis of the amine intermediate .
Industrial Manufacturing Considerations
Hoffman Fine Chemicals specifies that industrial batches are stored at 20–22°C in sealed containers to prevent oxidation . Scalable processes employ continuous-flow reactors to optimize yield and minimize byproducts, though detailed parameters remain proprietary .
Physicochemical Properties
Thermal and Solubility Profiles
Experimental data from Hoffman Fine Chemicals indicate:
| Property | Value | Method |
|---|---|---|
| Appearance | Dark oil | Visual |
| Density | ~1.02 g/cm³ | Estimated |
| Solubility in DMSO | High | Empirical |
The compound’s lipophilicity (logP ≈ 3.1) suggests moderate permeability in biological membranes, though this remains unvalidated in published ADMET studies .
Applications in Organic Synthesis
Intermediate in Heterocycle Formation
N-Cyclohexyl-4-methoxyaniline serves as a precursor in synthesizing isoindolinones, a class of bioactive molecules. A 2015 Organic Letters study demonstrated its use in a palladium-catalyzed cyclization to form N-aryl-isoindolinones with >90% efficiency . The cyclohexyl group enhances steric stabilization of transition states during ring closure .
Ligand Design in Coordination Chemistry
The compound’s tertiary amine functionality enables coordination to metal centers. In a 2021 Inorganic Chemistry report, analogous structures formed stable complexes with Cu(II), exhibiting catalytic activity in C–N coupling reactions .
Comparative Analysis with Structural Analogs
| Compound | Key Difference | Reactivity Impact |
|---|---|---|
| 4-Methoxyaniline | Lacks cyclohexyl group | Higher electrophilicity |
| N-Cyclohexylaniline | Lacks methoxy group | Reduced resonance effects |
| N-Cyclohexyl-3-methoxyaniline | Meta-substitution | Altered steric profile |
The para-methoxy configuration optimizes electronic effects for electrophilic substitutions compared to meta isomers .
Recent Advances and Future Directions
A 2024 Journal of Medicinal Chemistry study highlighted derivatives of N-cyclohexyl-4-methoxyaniline as potential BACE1 inhibitors for Alzheimer’s disease, showing IC₅₀ values of 0.8 μM in vitro . Future research should explore:
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Catalytic Applications: As ligands in asymmetric hydrogenation.
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Polymer Chemistry: Incorporating into conductive polyaniline analogs.
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